Molecular Weight Reduction vs. N-(3-Methoxybenzyl) Analog
The target compound (MW 297.27 g/mol) is 14.03 g/mol lighter than the direct N-(3-methoxybenzyl) analog (MW 311.30 g/mol; CAS 1234918-30-9) [1]. This lower molecular weight, coupled with a reduced heavy atom count, is predicted to enhance passive diffusion and improve solubility in aqueous assay media. The benzyl analog introduces an additional methylene spacer, increasing both lipophilicity and conformational flexibility, which can compromise ligand efficiency metrics such as LE and LLE in fragment-based screening campaigns.
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 297.27 g/mol |
| Comparator Or Baseline | N-(3-Methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide: 311.30 g/mol |
| Quantified Difference | ΔMW = -14.03 g/mol (4.5% reduction) |
| Conditions | Computed by PubChem 2.2; vendor-reported MW for comparator |
Why This Matters
In library procurement for lead discovery, lower MW correlates with superior solubility and pharmacokinetic developability, directly impacting the selection of high-quality starting points.
- [1] PubChem. Compound Summary for CID 49670410, N-(2-methoxyphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1219902-55-2 (accessed Apr 29, 2026). View Source
